H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH is a complex peptide composed of various amino acids, including serine, isoleucine, lysine, valine, and alanine. This compound is notable for its inclusion of both D- and L-amino acids, which contributes to its unique structural properties and potential biological activities. The presence of diverse stereochemistry suggests that this peptide may interact with biological systems in distinctive ways, influencing various physiological processes.
This peptide can be synthesized in the laboratory and is often utilized in research settings. It may also be derived from natural sources or through synthetic analogs of naturally occurring peptides. The specific applications and studies surrounding this compound are primarily found in biochemistry and pharmacology literature.
H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH belongs to the class of peptides. Peptides are short chains of amino acids linked by peptide bonds and can exhibit a range of biological activities depending on their sequence and structure.
The synthesis of H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH can be achieved through several methods:
The synthesis process typically requires protecting groups to prevent unwanted reactions during the coupling steps. After synthesis, deprotection and purification steps are essential to obtain the final product in a biologically active form.
The molecular structure of H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH can be represented using various chemical notation systems, including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier). The presence of multiple stereocenters indicates that the compound has distinct three-dimensional arrangements that may influence its biological function.
H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH may participate in several chemical reactions typical for peptides:
Understanding these reactions is crucial for applications involving peptide modification or degradation studies.
The mechanism of action for H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH is likely to involve interactions with specific receptors or enzymes within biological systems. Peptides often act as signaling molecules or inhibitors that modulate physiological pathways.
Empirical studies would be required to elucidate its precise mechanisms, including binding affinities and downstream effects on cellular signaling pathways.
H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH has potential applications in several scientific fields:
The diverse amino acid composition suggests that this peptide could have multifunctional properties, making it valuable for research into various biological mechanisms.
Non-standard peptide architectures, including those with D-amino acids, non-proteogenic residues, and stereochemical inversions, are revolutionizing peptide-based drug discovery. Unlike natural L-configured peptides, these engineered constructs exhibit enhanced metabolic stability and reduced immunogenicity, addressing key limitations that have historically restricted therapeutic peptide applications [6]. The heptapeptide’s incorporation of multiple DL-configured residues positions it within this innovative class, designed to mimic bioactive epitopes while resisting degradation by endogenous proteases. Such peptides demonstrate broader applicability than small molecules in disrupting large protein interfaces, with molecular weights typically ranging from 500–2000 Da—sufficiently large for selective target engagement yet smaller than biologics [6]. Recent advances include cyclic peptides for oncology (e.g., coibamide A) that exploit structural rigidity for high-affinity binding, though linear peptides with controlled heterochirality, like the subject heptapeptide, offer distinct advantages in synthetic accessibility and conformational adaptability [6] [8].
The strategic inclusion of DL-amino acids and xi-modified residues fundamentally reshapes the physicochemical and biological properties of therapeutic peptides:
Table 1: Key Physicochemical Contributions of Modified Residues in H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH
Amino Acid | Modification Type | Molecular Formula | Molecular Weight (g/mol) | Key Biophysical Contribution |
---|---|---|---|---|
DL-Ser | Racemic mixture | C₃H₇NO₃ | 105.09 | Enhanced solubility & H-bonding |
DL-xiIle | Side-chain modification | Unknown | ~113.16 (estimated) | Steric hindrance & folding control |
DL-Lys | Racemic mixture | C₆H₁₄N₂O₂ | 146.19 | Cationic charge for membrane interaction |
DL-Val | Racemic mixture | C₅H₁₁NO₂ | 117.15 | Hydrophobic core formation |
DL-Ala | Racemic mixture | C₃H₇NO₂ | 89.09 | Structural flexibility |
The positional arrangement of chiral and modified residues within H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH is non-random, reflecting sophisticated design principles:
Table 2: Comparative Analysis of Structural Features in Related Synthetic Peptides
Peptide Sequence | Molecular Formula | Molecular Weight | Chiral Centers | Key Structural Differences |
---|---|---|---|---|
H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH | C₂₈H₅₃N₇O₈ | 603.77 | 7 | Full heptapeptide with N-/C-terminal protection |
H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-OH | C₂₀H₃₉N₅O₆ | 445.56 | 4 | Lacks C-terminal DL-Ala-DL-Val; reduced stability |
H-DL-Ser-DL-Lys-DL-xiIle-DL-Ala-OH | C₁₈H₃₅N₅O₆ | 417.51 | 4 | Altered sequence; no Val residues |
H-DL-Ser-DL-xiIle-DL-xiIle-DL-Ala-OH | C₁₈H₃₄N₄O₆ | 402.49 | 4 | Dual xiIle modification; reduced charged residues |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0